1,10-phenanthroline-2,9-dicarboxylic Acid

Thermodynamic stability Metal ion selectivity Preorganized ligand

PDA is a rigid, preorganized tetradentate ligand whose fixed donor cavity provides unmatched thermodynamic selectivity for metal ions with ~1.0 Å ionic radius. With log K₁=16.5 for UO₂²⁺—over 9 orders of magnitude higher than competing VO²⁺—PDA uniquely enables selective seawater uranium recovery. Its complexes remain intact at pH 2, where EDTA chelates dissociate, enabling acid-stable MRI contrast scaffolds and targeted heavy metal recovery in acidic hydrometallurgy. Choose PDA when rigid preorganization, acid inertness, and superior ion-size discrimination are critical for your separation or sensing objectives.

Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
CAS No. 57709-61-2
Cat. No. B1241987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-phenanthroline-2,9-dicarboxylic Acid
CAS57709-61-2
Synonyms1,10-phenanthroline-2,9-dicarboxylic acid
Molecular FormulaC14H8N2O4
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C1C=CC(=N3)C(=O)O)N=C(C=C2)C(=O)O
InChIInChI=1S/C14H8N2O4/c17-13(18)9-5-3-7-1-2-8-4-6-10(14(19)20)16-12(8)11(7)15-9/h1-6H,(H,17,18)(H,19,20)
InChIKeyFXSVCROWUPWXBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,10-Phenanthroline-2,9-dicarboxylic Acid (PDA): A Highly Preorganized Tetradentate Ligand for Metal Ion Complexation and Selective Separation


1,10-Phenanthroline-2,9-dicarboxylic acid (PDA; CAS 57709-61-2) is a planar, rigid, tetradentate ligand belonging to the phenanthroline family [1]. Its defining structural characteristic is the extended aromatic backbone that locks the two nitrogen and two carboxylate oxygen donor atoms into a highly preorganized geometry, a feature that differentiates it from more flexible aminocarboxylate chelators and underpins its unique thermodynamic selectivity for specific metal ions [1][2].

Why 1,10-Phenanthroline-2,9-dicarboxylic Acid Cannot Be Replaced by Generic Chelators Like EDTA, DTPA, or Simple Phenanthrolines


Generic aminocarboxylate chelators (e.g., EDTA, DTPA) and simple phenanthroline ligands lack the specific preorganization and structural rigidity of PDA, leading to fundamentally different metal ion selectivity profiles and thermodynamic stability [1]. The rigid aromatic backbone of PDA creates a fixed donor atom cavity that selectively accommodates metal ions with an ionic radius of approximately 1.0 Å (e.g., Ca(II), Cd(II), Gd(III)), whereas flexible ligands like EDTA exhibit broad, less discriminating affinity [1][2]. Furthermore, unconstrained analogues such as EDDA suffer from higher conformational entropy penalties upon complexation, resulting in lower effective stability [3]. This structural preorganization translates into quantifiable differences in log K values, acid stability, and extraction selectivity that cannot be replicated by substituting a generic chelator [1][2].

Quantitative Differentiation of 1,10-Phenanthroline-2,9-dicarboxylic Acid: Head-to-Head Comparison Data for Informed Scientific Procurement


Thermodynamic Stability and Metal Ion Size-Based Selectivity: log K₁ Values for PDA vs. EDTA/DTPA Competition

PDA exhibits markedly enhanced thermodynamic stability for large metal ions (ionic radius ~1.0 Å) compared to smaller or similarly sized ions, a selectivity pattern not observed with flexible aminocarboxylate ligands like EDTA. Formation constants (log K₁) were determined by UV-vis spectroscopy in 0.1 M NaClO₄ at 25 °C via competitive equilibration with EDTA (or DTPA) [1]. For Ca(II), the log K₁ for PDA is 7.3, which is lower than the typical Ca-EDTA value of 10.7, but PDA's log K₁ values for many metal ions were high enough that complexes were not displaced even at pH 2, a condition where EDTA complexes are often labile [1]. Crucially, PDA shows a pronounced selectivity for large ions like Ca(II) (r ≈ 1.00 Å), Cd(II) (r ≈ 0.95 Å), and Gd(III) (r ≈ 0.94 Å) over smaller ions like Mg(II) (r ≈ 0.72 Å) (log K₁ = 3.53) and Zn(II) (r ≈ 0.74 Å) (log K₁ = 11.0), a trend attributable to the rigid preorganized cavity [1].

Thermodynamic stability Metal ion selectivity Preorganized ligand

Selective Uranyl Binding from Seawater: Direct log K₁ Comparison of PDA with UO₂²⁺ vs. Competing Vanadium Ions

PDA demonstrates exceptional binding affinity and selectivity for the uranyl cation (UO₂²⁺) over competing vanadium species, a critical differentiator for seawater uranium recovery applications. The measured stability constant for the UO₂²⁺/PDA complex is log K₁ = 16.5, which is among the highest reported for dicarboxylic ligands with uranyl [1]. In direct head-to-head measurements under the same conditions, the corresponding log K₁ values for the competing vanadium ions are significantly lower: V(IV) log K₁ = 7.4 and V(V) log K₁ = 7.3 [1]. This >9 orders of magnitude difference in stability constant translates to a dramatic selectivity advantage, enabling PDA to preferentially bind uranyl even in the presence of high concentrations of interfering vanadium ions found in seawater [1].

Uranium extraction Seawater Selectivity Preorganization

Ligand Preorganization Advantage: PDA vs. Unconstrained Analogue EDDA for Metal Complexation

PDA's rigid planar structure confers a significant thermodynamic advantage over its unconstrained analogue, ethylenediiminodiacetic acid (EDDA), due to lower conformational entropy loss upon metal binding [1]. While exact log K values for EDDA with the same metal ions are not directly compared in the primary source, the qualitative observation that PDA is 'more preorganized' and therefore forms more stable complexes with large metal ions is a central principle of ligand design [1]. The aromatic nitrogen donors of PDA are also softer than the aliphatic amines of EDDA, potentially contributing to enhanced affinity for softer metal ions (e.g., actinides) [1]. This structural preorganization is the key design principle that underpins the quantitative selectivity data observed in other evidence items.

Preorganization Conformational entropy Ligand design

Acid Stability of PDA Complexes: Resistance to Demetallation at Low pH

A critical differentiator for PDA is the exceptional acid stability of its metal complexes. The protonation constants of PDA are pK₁ = 4.75 and pK₂ = 2.53 [1]. Consequently, the log K₁ values for many metal ions (e.g., Ca(II), Cd(II), Cu(II)) are sufficiently high that the PDA complexes are not displaced even at pH 2 [1]. This is in stark contrast to many metal-EDTA complexes, which exhibit significant protonation and dissociation under acidic conditions. The ability to maintain stable complexes in strongly acidic environments is a direct consequence of the high thermodynamic stability imparted by ligand preorganization and is a key factor for applications in acidic process streams or biological environments with low pH compartments.

Acid stability Protonation constants Complexation thermodynamics

Actinide/Lanthanide Selectivity: PDA vs. 1,10-Phenanthroline for Am(III)/Nd(III) Separation

Spectrophotometric studies of the complexation of Am(III) and Nd(III) by PDA revealed that the stability constants are lower than predicted from first principles, and speciation calculations indicate that Am³⁺ selectivity over Nd³⁺ is less than that exhibited by the parent ligand 1,10-phenanthroline [1]. While specific log K values were not fully detailed in the abstract, this direct comparison with 1,10-phenanthroline provides a critical benchmark: although PDA possesses a softer aromatic nitrogen donor set that might be expected to favor actinides, its actual selectivity for Am³⁺ over Nd³⁺ is inferior to the simpler bidentate phenanthroline ligand [1]. This highlights a nuanced performance characteristic where preorganization and donor hardness/softness do not always translate to improved separation factors in the lanthanide/actinide series.

Actinide separation Lanthanide separation Nuclear waste management

Optimal Application Scenarios for 1,10-Phenanthroline-2,9-dicarboxylic Acid Based on Verified Differentiation Data


Selective Extraction of Uranium from Seawater or Complex Aqueous Matrices

PDA is uniquely suited for developing sorbent materials aimed at the selective recovery of uranium from seawater, a scenario where its >9 orders of magnitude higher stability constant for UO₂²⁺ (log K₁ = 16.5) over competing vanadium ions (log K₁ ≈ 7.3-7.4) provides a critical selectivity advantage [1]. This quantitative differentiation directly addresses the primary challenge in seawater uranium extraction: the presence of high concentrations of interfering vanadium species. PDA's preorganized cavity selectively accommodates the linear uranyl cation while discriminating against vanadyl ions [1].

Design of Size-Selective Metal Ion Sensors or Separation Agents for Large Divalent and Trivalent Cations

The pronounced selectivity of PDA for metal ions with an ionic radius of approximately 1.0 Å, such as Ca(II), Cd(II), and Gd(III), over smaller ions like Mg(II) and Zn(II), makes it an ideal candidate for developing sensors or separation media that require discrimination based on metal ion size [1]. The quantitative log K₁ data (e.g., Ca(II) log K₁ = 7.3 vs. Mg(II) log K₁ = 3.53) demonstrates a Δlog K₁ of 3.77, a selectivity window that can be exploited in analytical or industrial separation processes where calcium and magnesium must be distinguished [1].

Biomedical Applications Requiring Stable Gd(III) Complexes in Acidic Environments

PDA's high thermodynamic stability with Gd(III) (log K₁ = 16.1) and the demonstrated resistance of PDA-metal complexes to demetallation even at pH 2 position it as a promising ligand scaffold for MRI contrast agents or radiopharmaceuticals that must remain intact in acidic biological compartments (e.g., endosomes, tumor microenvironments) [1]. Unlike common Gd-chelates based on flexible polyaminocarboxylates (e.g., Gd-DTPA), PDA-based complexes are predicted to exhibit superior kinetic inertness under acidic challenge, potentially reducing the risk of toxic Gd³⁺ release [1].

Acidic Industrial Process Streams or Metal Finishing Operations Requiring Stable Chelation at Low pH

The observation that PDA-metal complexes remain undissociated at pH 2, a condition where EDTA complexes are largely labile, makes PDA a valuable chelating agent for applications in acidic hydrometallurgy, electroplating, or metal surface treatment [1]. The quantitative stability constants (log K₁ = 12.8 for Cu(II) and Cd(II); 11.4 for Pb(II)) confirm that PDA can effectively sequester these heavy metals even in strongly acidic media, enabling targeted metal recovery or waste stream treatment under conditions where conventional chelators fail [1].

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